Saptomycin E - 137714-92-2

Saptomycin E

Catalog Number: EVT-281807
CAS Number: 137714-92-2
Molecular Formula: C33H35NO9
Molecular Weight: 589.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saptomycin E is an antitumor antibiotic.
Source

Saptomycin E is produced by certain strains of Streptomyces, specifically Streptomyces roseosporus. This organism is recognized for its ability to synthesize a variety of bioactive compounds, including antibiotics. The production of saptomycin E and its analogs has been the focus of various synthetic studies aimed at understanding its structure-activity relationships and enhancing its therapeutic potential.

Synthesis Analysis

The synthesis of saptomycin E involves multiple steps, typically requiring advanced organic synthesis techniques. While specific methods for saptomycin E synthesis are less documented compared to its analogs, such as saptomycin B, similar methodologies can be inferred.

Key Synthetic Steps:

  1. Building Blocks: The synthesis generally starts with the preparation of key building blocks, which may include tricyclic platforms and sugar components.
  2. Regioselective Installations: The incorporation of amino sugars is crucial, often involving regioselective glycosylation reactions.
  3. Formation of Tetracyclic Skeleton: This step typically employs aldol reactions followed by cyclization to construct the tetracyclic framework characteristic of pluramycins.
  4. Final Assembly: The final assembly involves linking various components through peptide bond formations and possibly utilizing protecting group strategies to ensure selectivity.

The total synthesis reported for other members of the saptomycin family indicates yields around 15% with multiple synthetic operations, highlighting the complexity involved in these processes .

Molecular Structure Analysis

The molecular structure of saptomycin E features a complex arrangement that includes a cyclic lipopeptide backbone, which is essential for its biological activity. The structure typically consists of:

  • Cyclic Core: A cyclic arrangement that contributes to stability and interaction with biological targets.
  • Amino Acid Residues: Non-proteinogenic amino acids that enhance its antimicrobial properties.
  • Sugar Moieties: These are critical for the compound's solubility and interaction with bacterial membranes.

Detailed stereochemical analysis using techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography may provide insights into the absolute configuration of the molecule, which is vital for understanding its mechanism of action .

Chemical Reactions Analysis

Saptomycin E undergoes various chemical reactions that contribute to its biological efficacy:

  • Membrane Interaction: It interacts with bacterial membranes, leading to membrane depolarization and subsequent cell death.
  • Enzymatic Hydrolysis: The compound can be hydrolyzed by bacterial enzymes, which can affect its stability and efficacy.
  • Modification Reactions: Chemical modifications can enhance or alter its antibacterial activity, making it a subject for synthetic analog development.

These reactions are crucial in determining the pharmacokinetics and pharmacodynamics of saptomycin E .

Mechanism of Action

Saptomycin E exerts its bactericidal effects primarily through disruption of bacterial cell membrane integrity.

  1. Membrane Binding: The compound binds to specific lipid components in the bacterial membrane, forming complexes that disrupt membrane potential.
  2. Calcium Dependency: The presence of calcium ions enhances the binding affinity of saptomycin E to membranes, facilitating oligomerization and pore formation.
  3. Inhibition of Synthesis: By disrupting membrane integrity, saptomycin E inhibits DNA, RNA, and protein synthesis within bacteria, leading to cell death.

This mechanism underscores its effectiveness against Gram-positive bacteria .

Physical and Chemical Properties Analysis

Saptomycin E possesses distinct physical and chemical properties:

These properties influence its formulation and therapeutic use .

Applications

Saptomycin E holds significant potential in scientific applications:

  • Antibiotic Development: Its unique structure makes it a candidate for developing new antibiotics against resistant strains.
  • Cancer Therapy: Due to its antitumor properties, it may be explored in cancer treatment protocols.
  • Biological Research: Used as a tool in studies investigating bacterial cell wall biosynthesis and membrane dynamics.

Research continues into optimizing its efficacy and minimizing resistance development through structural modifications .

Biosynthesis and Genetic Regulation of Saptomycin E

Nonribosomal Peptide Synthetase (NRPS) Assembly-Line Architecture

Saptomycin E biosynthesis occurs via a multimodular NRPS assembly line analogous to related lipopeptides like daptomycin. The NRPS complex comprises three giant multifunctional enzymes (SapA, SapBC, SapD) that catalyze the sequential incorporation of 13 amino acid residues. Each module contains conserved catalytic domains: Adenylation (A) domains activate specific amino acids using ATP, Thiolation (T) domains shuttle intermediates via 4'-phosphopantetheinyl arms, and Condensation (C) domains form peptide bonds [3] [10]. Key structural features include:

  • Epimerization domains at modules incorporating D-amino acids (positions 5, 8, 11)
  • A specialized thioesterase (Te) domain in the terminal module that catalyzes macrolactonization to form the 10-membered ring
  • Calcium-binding motifs in the peptide backbone enabling structural stabilization [3] [7]

Table 1: NRPS Module Organization in Saptomycin E Biosynthesis

ModulePositionDomain OrganizationAmino Acid Incorporated
SapA-M11C-A-T-EL-Trp
SapA-M22C-A-TD-Asn
SapBC-M33C-A-TAsp
............
SapD-M1313C-A-T-TeKynurenine

Modular Organization of Saptomycin E Biosynthetic Gene Clusters

The 65-74 kb sap gene cluster in Streptomyces spp. contains nine core genes organized into three operons:

  • NRPS Genes (sapA, sapBC, sapD) - Encode the 1.2-1.8 MDa synthetase subunits arranged colinearly with the peptide sequence [6] [9]
  • Modification Genes (sapK, sapM) - Encode kynureninase and methyltransferase for 3-methylglutamic acid synthesis at position 12 [7] [10]
  • Regulatory Genes (sapR1, sapR2) - Enpath cluster-situated regulators (CSRs) that bind bidirectional promoters [1] [5]

Transcriptional analysis reveals a giant polycistronic mRNA spanning all nine genes, with translational coupling via overlapping start-stop codons. This organization enables coordinated expression but complicates heterologous refactoring [1] [6].

Role of Accessory Enzymes in Decanoyl Tail Incorporation and Cyclization

Two critical tailoring steps differentiate saptomycin E from ribosomal peptides:

  • Lipid Activation: SapE (acyl-CoA ligase) and SapF (acyl carrier protein) selectively activate and transfer decanoic acid to the N-terminal Trp residue. Feeding exogenous decanoate enhances yield, confirming substrate flexibility [7] [10].
  • Cyclization Chemistry: The Te domain employs a catalytic triad (Ser-His-Asp) to cleave the T-domain thioester and simultaneously catalyze nucleophilic attack by the Thr4 side chain, forming the ester bond of the macrolactone ring. Kynurenine at position 13 is essential for ring geometry [3] [9].
  • Oxidative Modifications: A cytochrome P450 (SapP) catalyzes β-hydroxylation of the decanoyl tail, enhancing membrane insertion [7].

Regulatory Networks Governing Secondary Metabolite Production in Actinomycetes

Saptomycin E production is governed by a multi-tiered regulatory hierarchy:

  • Cluster-Situated Regulators (CSRs): SapR1 (Streptomyces antibiotic regulatory protein, SARP) activates NRPS transcription, while SapR2 (TetR-family repressor) binds palindromic operators to inhibit expression [1] [5].
  • Global Regulators: PhoP responds to phosphate limitation, while Rok7B7 mediates carbon catabolite repression. Saptomycin E titers increase 5.8-fold in rok7B7 knockout strains [8].
  • Signaling Molecules: γ-butyrolactones (e.g., SCB1) quorum-sensing molecules induce SAP production during transition phase via binding ScbR-like receptors [4] [8].

Table 2: Impact of Regulatory Mutations on Saptomycin E Yield

Strain ModificationTiter ChangeMechanism
sapR1 overexpression+320%Enhanced NRPS transcription
sapR2 deletion+280%Removal of transcriptional repression
phoP promoter exchange+190%Phosphate starvation response bypass
SCB1 exogenous addition (0.5 μM)+150%Quorum-sensing activation

Metabolic Engineering Strategies for Enhanced Saptomycin E Yield

Native Strain Optimization:

  • Promoter Engineering: Replacement of native sap promoters with ermEp∗ increases transcription 4.3-fold. Dual mutations in the -35 and -10 regions (e.g., GTTACA → TTGACA) further enhance RNA polymerase binding [1] [5].
  • Ribosome Engineering: Selection with streptomycin (50 μg/mL) generates rpsL (K88E) mutants with enhanced translation efficiency, elevating titers 2.7-fold [8].

Heterologous Production Systems:

  • Streptomyces Hosts: S. coelicolor M511 expressing the refactored sap cluster via a BAC vector yields 28.9 mg/L – 58-fold higher than native expression in S. lividans [6].
  • E. coli Platforms: Codon-optimized sap genes assembled via ExoCET cloning achieve 307 μg/L in 5L bioreactors. Key innovations include RBS optimization and phosphopantetheinyl transferase co-expression [2].

Combinatorial Biosynthesis:

  • Module Swapping: Exchange of the SapD-M8 module with lptD from A54145 biosynthesis generates hybrid lipopeptides with modified residues at position 8 (e.g., D-Ala → D-Ser) [9].
  • Starter Unit Engineering: Co-expression of sapE-sapF with bacA (from bacitracin biosynthesis) enables incorporation of branched-chain fatty acids (e.g., iso-C11), altering antibacterial spectrum [7] [9].

Properties

CAS Number

137714-92-2

Product Name

Saptomycin E

IUPAC Name

[4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

Molecular Formula

C33H35NO9

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C33H35NO9/c1-14-11-20-26(30-24(14)21(36)12-23(42-30)33(6)16(3)43-33)29(39)25-19(27(20)37)10-9-18(28(25)38)22-13-32(5,34(7)8)31(15(2)40-22)41-17(4)35/h9-12,15-16,22,31,38H,13H2,1-8H3

InChI Key

DLWNUUQBCVPEHS-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C)C)O)(C)N(C)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Saptomycin E;

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C)C)O)(C)N(C)C)OC(=O)C

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